2-(Methylsulfanyl)propan-1-amine

Description

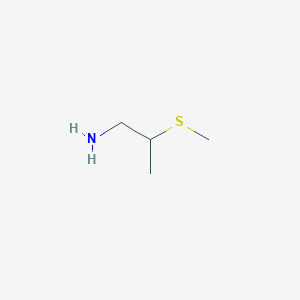

2-(Methylsulfanyl)propan-1-amine (IUPAC name: 3-(methylsulfanyl)propan-1-amine) is a sulfur-containing aliphatic amine with the molecular formula C₄H₁₁NS. Structurally, it features a methylsulfanyl (-SCH₃) group attached to the second carbon of a three-carbon chain, terminating in a primary amine (-NH₂) group. This compound is of interest in medicinal chemistry due to its role as a precursor in synthesizing biologically active molecules, such as isothiocyanates (ITCs) with antimicrobial properties .

Properties

IUPAC Name |

2-methylsulfanylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS/c1-4(3-5)6-2/h4H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHRMQPEENZCPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)propan-1-amine typically involves the reaction of propan-1-amine with methylsulfanyl reagents under controlled conditions. One common method is the reaction of propan-1-amine with methylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process. The product is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Methylsulfanyl)propan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes and receptors in biological systems, influencing their activity and function .

Comparison with Similar Compounds

1-(Methylsulfanyl)propan-2-amine

- Molecular Formula : C₄H₁₁NS (same as the target compound but with differing substituent positions).

- Structure : The methylsulfanyl group is attached to the first carbon, while the amine group is on the second carbon.

- Key Data : Predicted collision cross-section and spectroscopic properties (UV/VIS, NMR) are available for this isomer, though biological activity remains uncharacterized in the provided evidence .

4-(Methylsulfanyl)propan-1-amine

- Role : Used in synthesizing iberverin (27), demonstrating strong anti-H. pylori activity (inhibitory zones >5 cm at 5 mg/disk) .

- Synthesis : Reacts with thiophosgene to form ITCs, highlighting the reactivity of the primary amine group in sulfur-containing amines .

Heterocyclic Derivatives

1-(1H-Benzimidazol-2-yl)-3-(methylsulfanyl)propan-1-amine

- Structure : A benzimidazole ring fused to the propan-1-amine chain, with a methylsulfanyl group on the third carbon.

3-[2-(4-Propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine

- Structure : Features a thiazole ring linked to the propan-1-amine chain, with a piperazine substituent.

- Role: Central building block for non-imidazole histamine H₃ ligands, indicating utility in neurological drug development .

Sulfur-Containing Amines in Drug Discovery

2-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine

- Structure : An oxadiazole ring with a methylsulfanyl group, attached to an ethylamine chain.

Compounds with G-Protein Coupled Receptor (GPCR) Affinity

- Example: 3-[4-(5-Fluoro-4-methyl-1H-benzo[d]imidazol-2-yl)-3-methylphenoxy]-N-{2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl}propan-1-amine.

- Characteristics : High purity (>95% via HPLC), UV/VIS λmax at 293 nm, and molecular weight of 450.27 g/mol. These compounds target GPCRs, critical in signal transduction pathways .

Comparative Physicochemical Data

*Estimated based on analogous amines (e.g., methamphetamine pKa ~9.99) .

Biological Activity

2-(Methylsulfanyl)propan-1-amine, also known as 2-methyl-1-(methylthio)-2-propanamine, is an organic compound with potential biological activity that has garnered interest in various fields, including pharmacology and agricultural science. This article explores its biological activity, mechanisms of action, and potential applications based on existing research.

- Molecular Formula : C₄H₉NS

- Molecular Weight : Approximately 119.23 g/mol

- Physical State : Colorless to pale yellow liquid

- Density : ~0.9 g/cm³

- Boiling Point : ~168.1 °C at 760 mmHg

The biological activity of this compound can be attributed to its structural features, particularly the methylsulfanyl group. This compound may interact with biological systems through mechanisms similar to other amines and sulfides. Notably, its insecticidal properties suggest that it may affect neurotransmitter systems in target pests, indicating potential neurochemical interactions.

Potential Mechanisms:

- Neurotransmitter Modulation : The compound could influence neurotransmitter release and reuptake, similar to other amines used in neurochemistry.

- Enzymatic Interactions : It may serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

Biological Activity Overview

Research on this compound is limited; however, its related compounds have shown promise in various biological assays. Below is a summary of relevant findings:

| Study Focus | Findings |

|---|---|

| Neurochemistry | Potential use in studying neurotransmitter systems; effects on neural pathways are yet to be quantitatively assessed. |

| Agricultural Applications | Demonstrated efficacy as an insecticide and fungicide, useful in crop protection. |

| Pharmacological Potential | Structural similarities with compounds exhibiting biological activity suggest potential therapeutic roles. |

Case Studies and Research Findings

-

Insecticidal Activity :

- The compound exhibits insecticidal properties against various pests, which may be linked to its ability to interact with neuronal systems in insects. This suggests a mechanism that could disrupt normal neural function, leading to pest mortality.

- Neurodegenerative Disease Research :

-

Synthetic Applications :

- As a building block in organic synthesis, the compound could facilitate the development of more complex molecules with potential therapeutic effects. Its reactivity under solvent-free conditions aligns with green chemistry practices, promoting environmentally friendly synthesis methodologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.